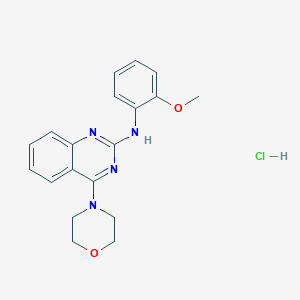

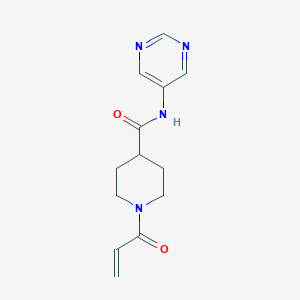

![molecular formula C12H6BrCl2NO2S B2480116 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene CAS No. 477888-99-6](/img/structure/B2480116.png)

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfur-containing compounds often involves reactions with electrophiles and nucleophiles, catalyzed by bases or metals. For example, "3-bromo-2-(tert-butylsulfonyl)-1-propene" reacts with various electrophiles in good yields to produce unsaturated sulfones, which further react with nucleophiles to yield highly functionalized sulfones. Such methods illustrate the versatility of sulfur-containing compounds in multi-coupling reactions and may offer insight into synthesizing the compound of interest (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the physical and chemical properties of a compound. For sulfur-containing compounds, X-ray diffraction analysis is a common method. For instance, the molecular structure of "methyl-2-nitrophenyl sulphide" was determined using electron diffraction, revealing specific bond lengths and angles crucial for its reactivity and interactions (Schultz, Hargittai, Kapovits, & Kucsman, 1987).

Chemical Reactions and Properties

The reactivity of sulfur-containing compounds with various reagents can lead to a wide range of chemical transformations. For example, "3-Bromo-2-t-butylsulfonyl-1-propene" reacts with nucleophiles and electrophiles, showcasing its utility as a versatile multi-coupling reagent for synthesizing highly functionalized sulfones (Auvray, Knochel, & Normant, 1988).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, depend on the molecular structure of the compound. While specific data on "2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene" might not be readily available, related studies on similar compounds provide valuable insights into how structural features like substituents and molecular geometry affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are essential for understanding the compound's applications and handling. For instance, the electrophilic aromatic substitution kinetics and mechanism of related bromo-nitro compounds highlight the influence of substituents on reactivity, offering clues about the chemical behavior of "this compound" (Moodie, Schofield, & Weston, 1976).

科学的研究の応用

Spectrophotometric Applications

The compound has been explored for its use in spectrophotometric determination of anionic surfactants in river waters. Nitro, bromo, and methyl derivatives of similar compounds were synthesized and evaluated as cationic reagents for determining anionic surfactants like alkylbenzene-sulphonate and alkylsulphate. This method is significant for environmental monitoring and water quality assessment (Higuchi et al., 1980).

Polyimide Synthesis

Derivatives of the compound have been used in the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences. These PIs exhibit good thermomechanical stabilities and are significant in materials science for applications requiring high optical clarity and stability (Tapaswi et al., 2015).

Crystal Structure Analysis

In the field of crystallography, derivatives of this compound have been synthesized and their crystal structures have been analyzed. Such studies are crucial for understanding molecular interactions and properties at the atomic level, which can inform the design of new materials and compounds (Ibiş et al., 2010).

Electronic Properties Study

Studies on compounds with a similar structure have been conducted to explore their dielectric and optical transmittance properties. This research is essential in the development of materials for electronic and optoelectronic devices (Chand & Manohar, 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-bromo-4-nitrophenyl)sulfanyl-1,3-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2NO2S/c13-8-6-7(16(17)18)4-5-11(8)19-12-9(14)2-1-3-10(12)15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSSOHBKYVXXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

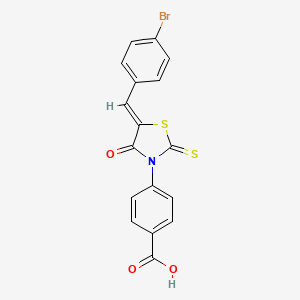

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

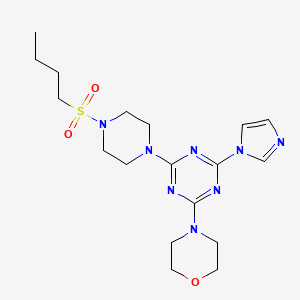

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)

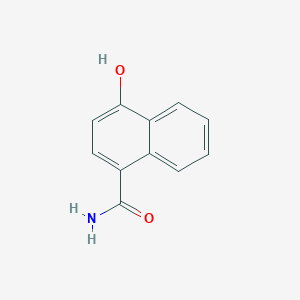

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)